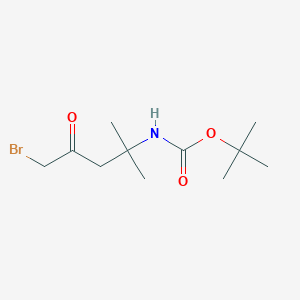![molecular formula C6H7NO2S B6598971 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one CAS No. 1564881-83-9](/img/structure/B6598971.png)
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Hydroxymethyl)-1,3-thiazol-4-yl)ethan-1-one, also known as 1-HMTE, is a compound of interest due to its unique properties and potential applications as a therapeutic agent. It is a five-membered heterocyclic compound containing a thiazole moiety, which is known for its antioxidant and anti-inflammatory properties. 1-HMTE has been studied for its potential use in the treatment of various diseases, including Alzheimer’s, Parkinson’s, and cancer, as well as its potential applications in drug delivery systems.
Applications De Recherche Scientifique
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one has been studied extensively for its potential applications in the treatment of various diseases. In particular, it has been studied for its potential use in the treatment of Alzheimer’s and Parkinson’s diseases, as well as its potential use in cancer therapy. It has also been studied for its potential use in drug delivery systems, as it has been shown to increase the solubility of certain drugs and improve their absorption.
Mécanisme D'action
The exact mechanism of action of 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one is still being studied, but it is thought to involve its antioxidant and anti-inflammatory properties. It has been suggested that this compound may be able to scavenge reactive oxygen species (ROS) and reduce oxidative stress in cells, which may be beneficial in the treatment of certain diseases. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which may be beneficial in the treatment of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been shown to reduce the levels of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to reduce the levels of oxidative stress in cells, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one has several advantages and limitations when used in lab experiments. One of the main advantages is its relatively low cost and easy availability. Additionally, it is a safe compound to use, as it has low toxicity and no known side effects. However, it is important to note that this compound is not as potent as other compounds and may require higher doses in order to achieve desired effects. Additionally, this compound is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one has a wide range of potential applications and future directions. One of the most promising areas of research is its potential use in the treatment of Alzheimer’s and Parkinson’s diseases. Additionally, it may be useful in the treatment of cancer and other diseases, as well as its potential use in drug delivery systems. Further research is also needed to explore the potential of this compound in the treatment of inflammation, as well as its potential use as an antioxidant. Additionally, further research is needed to explore the potential of this compound in the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one is relatively simple and can be achieved through a variety of methods. The most common method involves the reaction of 2-chloro-1,3-thiazole with hydroxymethyl ethyl ether in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and yields this compound in high yields.
Propriétés
IUPAC Name |
1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4(9)5-3-10-6(2-8)7-5/h3,8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDBYKAYUWETRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

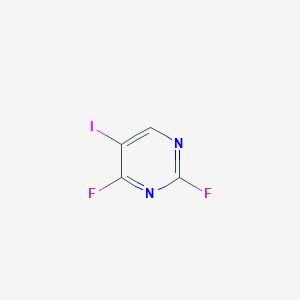
![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)
![ethyl[(isoquinolin-8-yl)methyl]amine](/img/structure/B6598906.png)
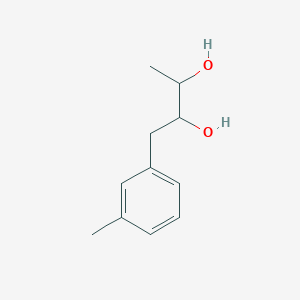
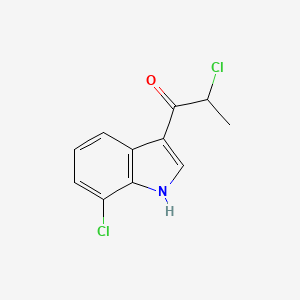
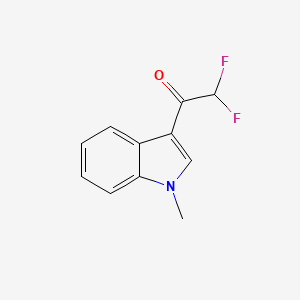
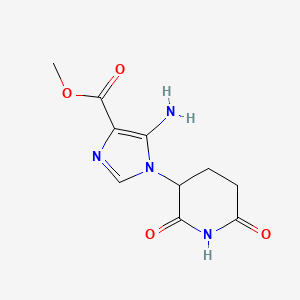
![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
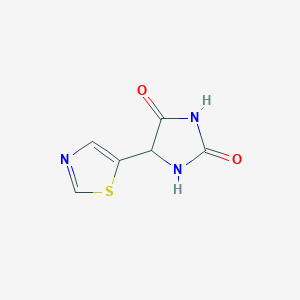
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)

